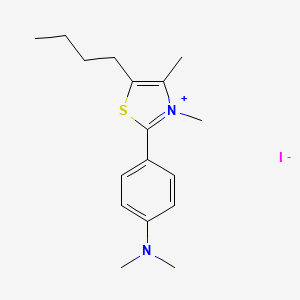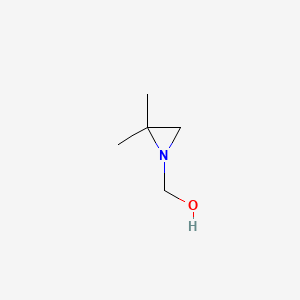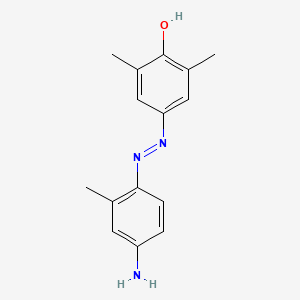
4-Amino-4'-hydroxy-2,3',5'-trimethylazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This compound is notable for its unique structure, which includes amino, hydroxy, and methyl groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or amine groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of quinones or other carbonyl-containing compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The mechanism of action of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic or electrophilic interactions. The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another compound with amino and hydroxy groups, used in dye synthesis.
4-Hydroxy-2,5,6-triaminopyrimidine: Contains multiple amino groups and is used in chemical synthesis.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with amino and oxadiazole groups, used in energetic materials.
Uniqueness
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is unique due to its specific combination of functional groups and its azobenzene structure. This combination allows for diverse chemical reactivity and applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
21644-95-1 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
4-[(4-amino-2-methylphenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H17N3O/c1-9-6-12(16)4-5-14(9)18-17-13-7-10(2)15(19)11(3)8-13/h4-8,19H,16H2,1-3H3 |
InChIキー |
VTXAUAWERGJJFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=C(C=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




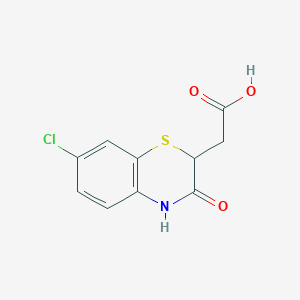

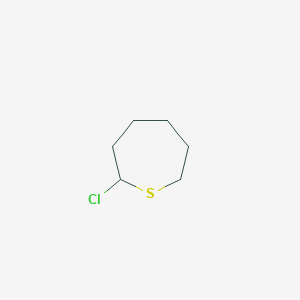
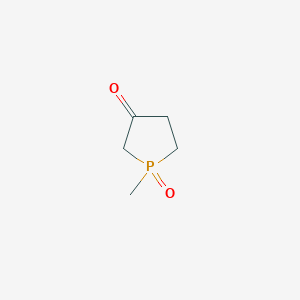

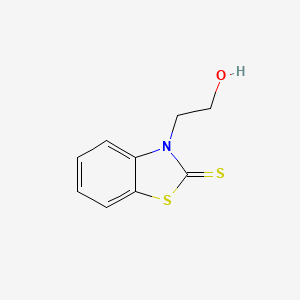
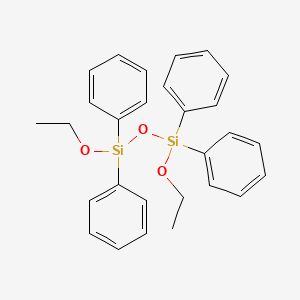
![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

